2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride
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Overview
Description
2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with cyclohexyloxy methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Butane-1-sulfonyl chloride: Similar in structure but lacks the cyclohexyloxy methyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclohexyloxy methyl group.
Uniqueness
2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the cyclohexyloxy methyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where such properties are desirable .
Properties
Molecular Formula |
C11H21ClO3S |
---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
2-(cyclohexyloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-10(9-16(12,13)14)8-15-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3 |
InChI Key |
LSSRKRAXAGNKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1CCCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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